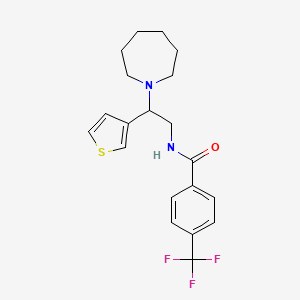

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a unique combination of functional groups: an azepane (7-membered cyclic amine), a thiophen-3-yl moiety, and a trifluoromethyl-substituted aromatic ring. The azepane ring introduces conformational flexibility, which may influence binding affinity and selectivity compared to smaller cyclic amines like piperazine. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula |

C20H23F3N2OS |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C20H23F3N2OS/c21-20(22,23)17-7-5-15(6-8-17)19(26)24-13-18(16-9-12-27-14-16)25-10-3-1-2-4-11-25/h5-9,12,14,18H,1-4,10-11,13H2,(H,24,26) |

InChI Key |

HJNQYIKLYITOGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 |

Origin of Product |

United States |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

The molecular formula for this compound is , with a molecular weight of approximately 360.45 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by improving the lipophilicity and metabolic stability of the molecule.

Biological Activity Overview

Research on this compound indicates various biological activities, particularly in anticancer and antimicrobial domains. The following sections detail specific findings.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

-

Cytotoxicity Against Cancer Cell Lines :

- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and CEM (T acute lymphoblastic leukemia). IC50 values ranged from 0.5 to 5 µM, indicating potent activity (see Table 1).

- Mechanism of Action :

Antimicrobial Activity

The compound also exhibited antimicrobial properties against several bacterial strains:

- Bacterial Inhibition :

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

A study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, along with improved survival rates .

Case Study 2: Synergistic Effects with Other Drugs

Research has also investigated the synergistic effects of this compound when combined with standard chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity when used in combination therapy, suggesting potential for improved treatment protocols .

Scientific Research Applications

Characterization Techniques

Characterization of the synthesized compound is typically performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

Potential Therapeutic Applications

Due to its HDAC inhibitory activity, this compound holds promise in various therapeutic areas including:

- Cancer Therapy : As an HDAC inhibitor, it may be useful in treating different types of cancers by modulating gene expression and promoting apoptosis in malignant cells.

- Neurological Disorders : The structural characteristics suggest potential neuroactive effects, which could be explored for conditions like Alzheimer's disease or schizophrenia.

Study on HDAC Inhibition

In a recent study, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide was evaluated for its efficacy as an HDAC inhibitor. The results indicated that the compound effectively reduced HDAC activity in cancer cell lines, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Neuroactive Properties

Another investigation focused on the neuroactive properties of this compound. Preliminary findings suggested that it could enhance cognitive functions in animal models, indicating potential for development as a treatment for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine vs. Azepane Moieties

The substitution of azepane (7-membered ring) for piperazine (6-membered ring) in benzamide derivatives alters steric and electronic properties. For example:

- Demonstrated a 48% yield in synthesis via nucleophilic substitution with 1-(2-chlorophenyl)piperazine .

- Target Compound (Azepane Derivative):

Trifluoromethyl vs. Other Substituents

The trifluoromethyl group in the target compound contrasts with substituents like cyanophenyl or halogens in similar benzamides:

- Synthesis required multi-step purification (normal-phase followed by reverse-phase chromatography) .

- N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (): Demonstrates the trifluoromethyl group’s role in agrochemical activity (e.g., diflufenican as a herbicide) .

Thiophen-3-yl vs. Other Aromatic Rings

The thiophen-3-yl group in the target compound is shared with analogs in and , where it likely contributes to:

- Enhanced π-π interactions with aromatic residues in receptor binding pockets.

- Improved solubility compared to purely hydrocarbon rings (e.g., phenyl).

Pharmacological Implications

While direct data for the target compound are lacking, structurally related benzamides show:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis involves coupling a thiophen-3-yl ethylamine derivative with a 4-(trifluoromethyl)benzoyl chloride intermediate. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., acetonitrile) and a base like N,N-diisopropylethylamine to facilitate nucleophilic substitution .

- Purification : Normal-phase chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) is effective for isolating intermediates. Reverse-phase chromatography (e.g., 10–40% acetonitrile/water with 0.1% formic acid) improves final compound purity .

- Yield Optimization : Extending reaction times (48+ hours) and controlling stoichiometry (1.5 eq of reagents) enhance conversion .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Identifies proton environments (e.g., azepane NH, thiophene aromatic protons) and confirms substitution patterns .

- LC/MS (M+H+) : Validates molecular weight and detects impurities. For example, a molecular ion peak at m/z 440.2 aligns with the expected mass .

- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N, and F percentages .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for therapeutic applications?

- Methodological Answer :

- Analog Synthesis : Modify the azepane ring (e.g., substituent size/position) or replace the thiophene with other heterocycles (e.g., furan, pyridine) to assess impact on biological activity .

- Pharmacological Assays : Test analogs in in vitro models (e.g., cancer cell lines, viral replication assays) to correlate structural changes with efficacy. For example, highlights derivatives targeting platelet aggregation and viral infections .

- Computational Modeling : Use docking studies to predict interactions with targets like dopamine D3 receptors (similar to benzamide-based ligands in ) .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodological Answer :

- Meta-Analysis : Compare pharmacokinetic parameters (e.g., logP, metabolic stability) across analogs. The trifluoromethyl group enhances lipophilicity but may reduce solubility, affecting bioavailability .

- Dose-Response Studies : Identify non-linear effects or off-target interactions at higher concentrations .

- Crystallography : Resolve structural ambiguities (e.g., azepane conformation) via X-ray analysis, as demonstrated for related benzamides in .

Q. How can researchers optimize the introduction of the trifluoromethyl group during synthesis?

- Methodological Answer :

- Reagent Choice : Use 4-(trifluoromethyl)benzoyl chloride for direct acylation, as described in . Alternatively, employ trichloroisocyanuric acid (TCICA) for late-stage fluorination .

- Protecting Groups : Protect reactive amines (e.g., azepane NH) with pivaloyl groups to prevent side reactions during trifluoromethylation .

- Catalysis : Explore palladium-catalyzed cross-coupling for introducing CF3 groups under milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.